molecular formula C10H7ClFNO2 B11879217 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid

Cat. No.: B11879217
M. Wt: 227.62 g/mol
InChI Key: DSEMKMHGQZYZHH-UHFFFAOYSA-N
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Description

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and halogenation, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and halogenating agents like thionyl chloride (SOCl₂). Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid is unique due to the combination of chlorine, fluorine, and methyl groups attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7ClFNO2/c1-4-7(12)2-6(11)9-8(4)5(3-13-9)10(14)15/h2-3,13H,1H3,(H,14,15)

InChI Key

DSEMKMHGQZYZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O

Origin of Product

United States

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